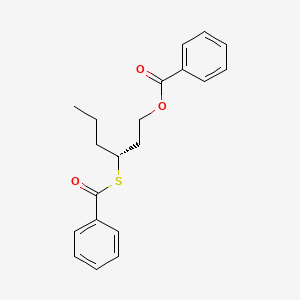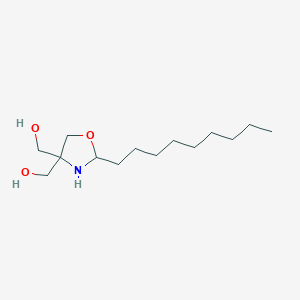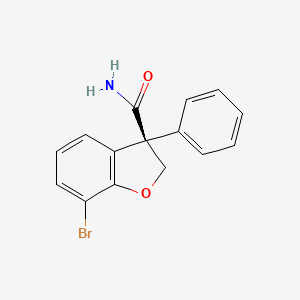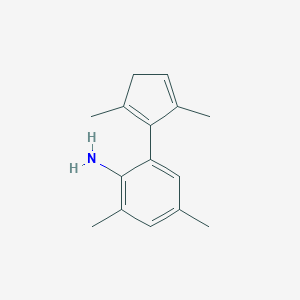![molecular formula C30H24ClNO3 B12602620 4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid CAS No. 872674-47-0](/img/structure/B12602620.png)
4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid is a synthetic organic compound with a complex structure that includes an indole moiety, a benzoic acid group, and a diphenylmethyl substituent.
Méthodes De Préparation
The synthesis of 4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid involves multiple steps, typically starting with the preparation of the indole core. One common method involves the condensation of phenylhydrazine with cyclohexanedione derivatives, followed by further functionalization to introduce the chloro and diphenylmethyl groups . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives and benzoic acid derivatives. For example:
Efipladib: Another indole derivative with similar inhibitory properties.
WAY-196025: A compound with a similar structure and mechanism of action.
What sets 4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds .
Propriétés
Numéro CAS |
872674-47-0 |
|---|---|
Formule moléculaire |
C30H24ClNO3 |
Poids moléculaire |
482.0 g/mol |
Nom IUPAC |
4-[2-(1-benzhydryl-5-chloroindol-3-yl)ethoxy]benzoic acid |
InChI |
InChI=1S/C30H24ClNO3/c31-25-13-16-28-27(19-25)24(17-18-35-26-14-11-23(12-15-26)30(33)34)20-32(28)29(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-16,19-20,29H,17-18H2,(H,33,34) |
Clé InChI |
DLYDJPUMXHFHLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=C(C4=C3C=CC(=C4)Cl)CCOC5=CC=C(C=C5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)


![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)


![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)

![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)



